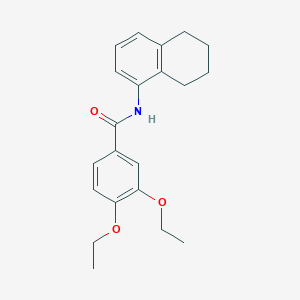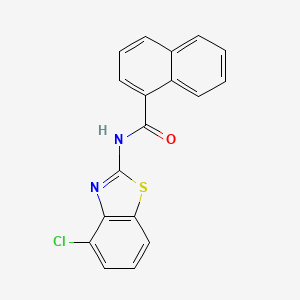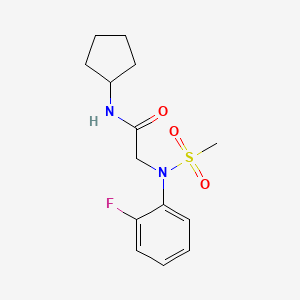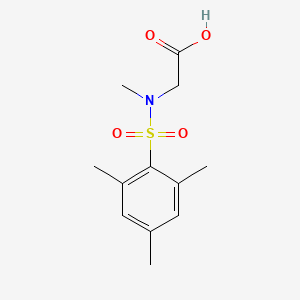
N-(mesitylsulfonyl)-N-methylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(mesitylsulfonyl)-N-methylglycine, also known as mesNa or NMMG, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. MesNa is a sulfonamide derivative of glycine, and it has been used as a protecting agent for thiol groups in organic synthesis. In addition, it has been found to have various biological and pharmacological activities, making it a valuable tool for researchers in the fields of biochemistry, pharmacology, and medicine.
Mécanisme D'action
The mechanism of action of N-(mesitylsulfonyl)-N-methylglycine is not fully understood. However, it is known to react with thiol groups of proteins and peptides, forming stable adducts. It has also been found to reduce disulfide bonds in proteins, leading to conformational changes and altered protein function. MesNa has been shown to scavenge reactive oxygen species, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
MesNa has been found to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress-induced apoptosis and inflammation. It has also been found to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, N-(mesitylsulfonyl)-N-methylglycine has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
MesNa has several advantages for lab experiments. It is a readily available compound with a high purity and yield. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, N-(mesitylsulfonyl)-N-methylglycine has some limitations. It can react with other functional groups in proteins and peptides, leading to unwanted modifications. In addition, it can interfere with some assays, such as those that measure thiol groups in proteins.
Orientations Futures
There are several future directions for the use of N-(mesitylsulfonyl)-N-methylglycine in scientific research. One potential application is in the development of new therapeutics for oxidative stress-related diseases, such as diabetes, cancer, and neurodegenerative disorders. Another direction is in the study of protein structure and function, particularly in the context of disulfide bond formation and reduction. MesNa may also have potential applications in the field of biotechnology, such as in the production of recombinant proteins with modified thiol groups.
Conclusion:
In conclusion, N-(mesitylsulfonyl)-N-methylglycine is a valuable compound for scientific research due to its unique properties. It has been used as a protecting agent for thiol groups in organic synthesis, a reducing agent for disulfide bonds in proteins, and a scavenger of reactive oxygen species. MesNa has various biochemical and physiological effects, making it a potential therapeutic agent for oxidative stress-related diseases. While N-(mesitylsulfonyl)-N-methylglycine has some limitations, its many advantages make it a valuable tool for researchers in the fields of biochemistry, pharmacology, and medicine.
Méthodes De Synthèse
MesNa can be synthesized by the reaction of mesitylene sulfonyl chloride with N-methylglycine in the presence of a base such as triethylamine. The reaction yields N-(mesitylsulfonyl)-N-methylglycine as a white crystalline solid with a high purity and yield. The synthesis method is relatively simple and efficient, making N-(mesitylsulfonyl)-N-methylglycine a readily available compound for scientific research.
Applications De Recherche Scientifique
MesNa has been extensively used in scientific research due to its unique properties. It has been used as a protecting agent for thiol groups in organic synthesis, allowing for the selective modification of proteins and peptides. In addition, it has been used as a reducing agent for disulfide bonds in proteins, allowing for the study of protein structure and function. MesNa has also been used as a scavenger of reactive oxygen species, making it a potential therapeutic agent for oxidative stress-related diseases.
Propriétés
IUPAC Name |
2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8-5-9(2)12(10(3)6-8)18(16,17)13(4)7-11(14)15/h5-6H,7H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGBBPOMNSEZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5778618.png)
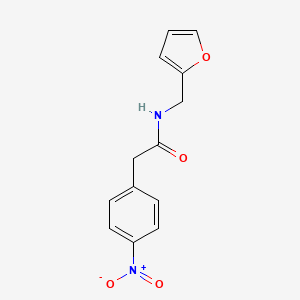
![N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5778628.png)
![4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5778634.png)
![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)


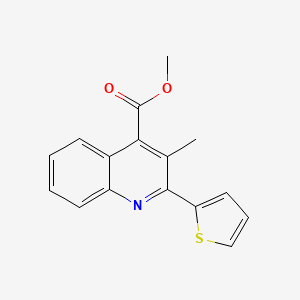
![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)
